Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)- Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-
Brand Name: Vulcanchem
CAS No.: 32808-68-7
VCID: VC18392226
InChI: InChI=1S/C16H21ClO2/c17-15-11-12(5-4-8-16(18)19)9-10-14(15)13-6-2-1-3-7-13/h9-11,13H,1-8H2,(H,18,19)
SMILES:
Molecular Formula: C16H21ClO2
Molecular Weight: 280.79 g/mol

Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-

CAS No.: 32808-68-7

Cat. No.: VC18392226

Molecular Formula: C16H21ClO2

Molecular Weight: 280.79 g/mol

* For research use only. Not for human or veterinary use.

Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)- - 32808-68-7

Specification

CAS No. 32808-68-7
Molecular Formula C16H21ClO2
Molecular Weight 280.79 g/mol
IUPAC Name 4-(3-chloro-4-cyclohexylphenyl)butanoic acid
Standard InChI InChI=1S/C16H21ClO2/c17-15-11-12(5-4-8-16(18)19)9-10-14(15)13-6-2-1-3-7-13/h9-11,13H,1-8H2,(H,18,19)
Standard InChI Key MTHBSWCXTKUSKL-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=C(C=C(C=C2)CCCC(=O)O)Cl

Introduction

Nomenclature and Structural Identification

Systematic Naming Conventions

The IUPAC name 4-(3-chloro-4-cyclohexylphenyl)butanoic acid denotes a butanoic acid backbone with a phenyl ring substituent at the gamma (C4) position. The phenyl ring itself is modified at the meta (C3) position with a chlorine atom and at the para (C4) position with a cyclohexyl group . This nomenclature aligns with established rules for substitutive naming, prioritizing functional groups and substituents in descending order of seniority.

Stereochemical Considerations

The cyclohexyl group introduces stereochemical complexity due to its chair conformations. Unlike planar aromatic systems, cyclohexane rings exhibit axial and equatorial substituent orientations, which may influence the compound’s interactions in chiral environments . For example, tert-butyl carbamate derivatives with similar stereocenters demonstrate significant diastereomeric excess (up to 95:5) under controlled synthesis conditions .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis routes for 4-(3-chloro-4-cyclohexylphenyl)butanoic acid are documented, methodologies for analogous compounds involve:

  • Friedel-Crafts Acylation: Introducing acyl groups to aromatic rings using Lewis acid catalysts, as seen in the synthesis of 4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid .

  • Nucleophilic Substitution: Chlorination via electrophilic aromatic substitution, followed by cyclohexylation using Grignard reagents or cyclohexyl halides.

  • Carboxylation: Oxidation of terminal alcohol or aldehyde intermediates to yield the carboxylic acid functionality .

Key Reaction Parameters

  • Solvent Effects: Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction yields in rhodium-catalyzed asymmetric hydrogenations of similar substrates .

  • Temperature Control: Low temperatures (0–25°C) minimize side reactions during protection/deprotection steps involving tert-butoxycarbonyl (Boc) groups .

Physicochemical Properties

Spectral Characteristics

PropertyValue (Estimated)Basis for Estimation
UV-Vis λ_max270–280 nmConjugated π-system in phenyl
IR (C=O stretch)1700–1720 cm⁻¹Carboxylic acid carbonyl
¹H NMR (δ, ppm)1.2–2.5 (m, cyclohexyl), 2.6–3.1 (t, CH2), 7.2–7.5 (m, aryl)Analogous structures

Thermodynamic Properties

PropertyValue (Estimated)Comparative Compound
Melting Point120–140°C4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (mp: N/A)
Boiling Point300–320°Ctert-Butyl derivatives
Log P (Octanol-Water)3.8–4.2Increased lipophilicity from cyclohexyl

Biological and Industrial Applications

Material Science Applications

  • Polymer Modification: Incorporation into polyesters or polyamides could enhance thermal stability due to aromatic rigidity .

  • Ligands in Catalysis: Chiral variants may serve as ligands in asymmetric synthesis, as demonstrated by rhodium-BoPhoz complexes achieving >90% enantiomeric excess .

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